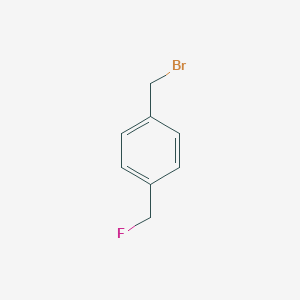

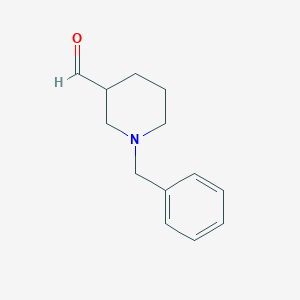

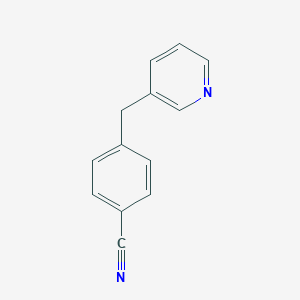

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

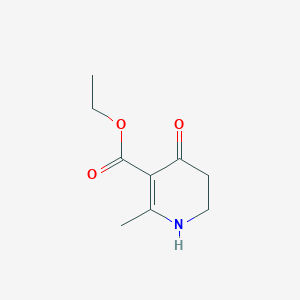

“Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” is a derivative of benzene, which is a colorless, flammable liquid with a sweet odor . Benzene is one of the 20 most widely used chemicals in the United States . The compound “(1-Bromoethyl)benzene” has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “Benzene, 1-(bromomethyl)-4-(fluoromethyl)-” involves several steps. An improved and expedient technique for the synthesis of peptidyl-fluoromethyl ketones is described. The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride . Another method involves transforming benzene into toluene using iodomethane and an anhydrous aluminum chloride catalyst. Then, N-Bromosuccinimide and a dibenzoyl peroxide catalyst are used to turn toluene into bromomethyl-benzene .Chemical Reactions Analysis

Benzene, an aromatic hydrocarbon, undergoes substitution reactions rather than addition reactions due to the stability provided by its conjugated pi electron system, forming a stable delocalised ring . Electrophilic substitution is the primary reaction type of benzene rings . A general mechanism for electrophilic substitution in benzene involves three primary steps: generation of the electrophile, attack of the electrophile, and deprotonation to regenerate the benzene ring .Physical And Chemical Properties Analysis

Benzene is a colorless, flammable liquid with a sweet odor . It evaporates quickly when exposed to air . Benzene is formed from natural processes, such as volcanoes and forest fires, but most people are exposed to benzene through human activities . In real benzene all the bonds are exactly the same - intermediate in length between C-C and C=C at 0.139 nm .作用機序

Safety and Hazards

Exposure to benzene has been linked with a higher risk of cancer, particularly leukemia and other cancers of blood cells . Most benzene exposure comes from the air from a number of sources, including forest fires, auto exhaust and gasoline from fueling stations . Benzene in cigarette smoke is a major source of exposure .

将来の方向性

Recent advances in single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been summarized . This scaffold displays versatile emission wavelength tunability via structure modification, covering the full visible light spectrum, both in the solution and solid state . Another study developed a new fluorosulfonylation reagent 1-bromoethene-1-sulfonyl fluoride . This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .

特性

IUPAC Name |

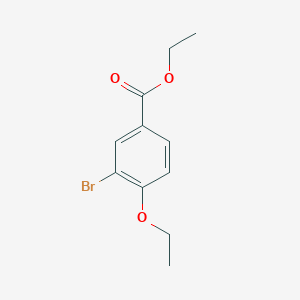

1-(bromomethyl)-4-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLYJJWDVUQNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)